molecular formula C10H13NO B6278620 rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis CAS No. 7480-36-6

rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis

Cat. No.: B6278620
CAS No.: 7480-36-6
M. Wt: 163.22 g/mol
InChI Key: NBUGQUVHXNWCTQ-ZJUUUORDSA-N
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Description

rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis is an organic compound that belongs to the class of naphthalenes This compound is characterized by its unique stereochemistry, which includes a cis configuration and specific chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis typically involves several steps, including the formation of the naphthalene ring system and the introduction of the amino and hydroxyl groups in the correct stereochemical configuration. Common synthetic routes may involve the use of chiral catalysts or reagents to ensure the desired stereochemistry is achieved. Specific reaction conditions, such as temperature, pressure, and solvent choice, are crucial to the success of these synthetic methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, chromatography, and distillation are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Pathways involved may include signal transduction, metabolic processes, or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,2S)-2-aminocyclooctane-1-carboxylic acid hydrochloride, cis
  • rac-(1R,2S)-2-methylcyclobutan-1-amine hydrochloride, cis

Uniqueness

rac-(1R,2S)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol, cis is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features makes it particularly valuable for studying stereochemical effects in chemical reactions and biological systems.

Properties

CAS No.

7480-36-6

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1S,2R)-1-amino-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H13NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-4,9-10,12H,5-6,11H2/t9-,10+/m1/s1

InChI Key

NBUGQUVHXNWCTQ-ZJUUUORDSA-N

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]([C@@H]1O)N

Canonical SMILES

C1CC2=CC=CC=C2C(C1O)N

Purity

95

Origin of Product

United States

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